molecular formula C10H12N2O2 B12361229 3-Phenylpyrazolidine-4-carboxylic acid

3-Phenylpyrazolidine-4-carboxylic acid

Cat. No.: B12361229
M. Wt: 192.21 g/mol
InChI Key: OPCXIUOPTBDUNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylpyrazolidine-4-carboxylic acid is a heterocyclic compound that features a pyrazolidine ring with a phenyl group attached to the third carbon and a carboxylic acid group attached to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phenylpyrazolidine-4-carboxylic acid can be synthesized through several methods. One common approach involves the cycloaddition reaction of phenylhydrazine with α,β-unsaturated carbonyl compounds, followed by oxidation. The reaction typically occurs in the presence of a base such as sodium hydroxide and an oxidizing agent like hydrogen peroxide .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Phenylpyrazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Phenylpyrazolidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Phenylpyrazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpyrazolidinedione: Similar structure but lacks the carboxylic acid group.

    4-Phenylpyrazolidine-3-carboxylic acid: Isomeric compound with the carboxylic acid group at a different position.

    3,5-Diphenylpyrazolidine-4-carboxylic acid: Contains an additional phenyl group at the fifth position

Uniqueness

3-Phenylpyrazolidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

3-phenylpyrazolidine-4-carboxylic acid

InChI

InChI=1S/C10H12N2O2/c13-10(14)8-6-11-12-9(8)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6H2,(H,13,14)

InChI Key

OPCXIUOPTBDUNS-UHFFFAOYSA-N

Canonical SMILES

C1C(C(NN1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.